2,4-Dibromoestradiol

Descripción

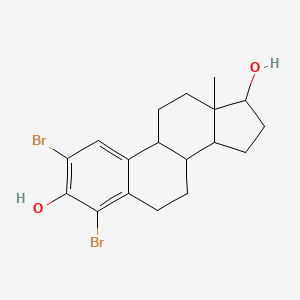

Structure

3D Structure

Propiedades

Número CAS |

19590-55-7 |

|---|---|

Fórmula molecular |

C18H22Br2O2 |

Peso molecular |

430.2 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H22Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,15,21-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |

Clave InChI |

UTXNYGUZJLLOSP-ZICKVNAASA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)Br)O)Br |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2,4-DBE 2,4-dibromo-17-estradiol 2,4-dibromo-17beta-estradiol 2,4-dibromo-17beta-oestradiol |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromoestradiol: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological profile of 2,4-Dibromoestradiol. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Chemical Properties and Structure

This compound is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of two bromine atoms onto the A-ring of the steroid nucleus significantly alters its chemical and biological characteristics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂Br₂O₂ | [1] |

| Molecular Weight | 430.2 g/mol | [1] |

| IUPAC Name | (13S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [1] |

| CAS Number | 19590-55-7 | |

| XLogP3 | 5.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 429.99661 Da | [1] |

| Monoisotopic Mass | 427.99866 Da | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

Chemical Structure

The chemical structure of this compound is characterized by the steroid core of estradiol (B170435) with bromine atoms substituted at the C2 and C4 positions of the phenolic A-ring.

2D Structure:

Caption: 2D chemical structure of this compound.

SMILES: C[C@]12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br

Biological Activity and Signaling Pathways

This compound exhibits distinct biological activities that differentiate it from its parent compound, estradiol. Its primary interactions are with the ABCG2 transporter and, to a lesser extent, the estrogen receptor.

Interaction with ABCG2 Transporter

A significant biological activity of this compound is its interaction with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP).[2] ABCG2 is an efflux transporter that plays a crucial role in multidrug resistance in cancer by actively transporting a wide range of substrates out of cells.[2] this compound has been identified as an inhibitor of the ABCG2 transporter.[3] By inhibiting this transporter, this compound has the potential to reverse multidrug resistance and enhance the efficacy of chemotherapeutic agents that are substrates of ABCG2.[2]

Estrogenic Activity and Receptor Binding

While this compound is a derivative of estradiol, its estrogenic activity is significantly attenuated compared to the parent hormone. The bulky bromine atoms at the C2 and C4 positions sterically hinder the binding of the molecule to the ligand-binding pocket of the estrogen receptors (ERα and ERβ). Although it may still bind to the estrogen receptor, its affinity is considerably lower than that of estradiol.[4]

The classical estrogen signaling pathway is initiated by the binding of an estrogenic compound to the estrogen receptor in the cytoplasm.[5] This binding event causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[5][6] Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs), thereby modulating the transcription of target genes.[7][8] Given the reduced binding affinity of this compound for the estrogen receptor, its ability to activate this genomic signaling pathway is expected to be weak.[4]

Caption: Generalized Estrogen Signaling Pathway with annotated interaction of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its activity.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of estradiol. An electrochemical approach offers a controlled method for this transformation.[9]

Materials:

-

17β-Estradiol

-

Tetraethylammonium (B1195904) bromide (Et₄NBr)

-

Appropriate solvent (e.g., Acetonitrile)

-

Electrolysis cell with platinum electrodes

-

DC power supply

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 17β-estradiol and a supporting electrolyte, such as tetraethylammonium bromide, in the chosen solvent in an electrolysis cell.

-

Immerse the platinum electrodes into the solution.

-

Apply a constant current to the cell. For the synthesis of this compound, a charge of 4 F/mol is typically required.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system to isolate the this compound.

-

Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Caption: Experimental workflow for the synthesis of this compound via electrochemical bromination.

ABCG2 Transporter Inhibition Assay

The ability of this compound to inhibit the ABCG2 transporter can be assessed using a fluorescent substrate accumulation assay.[10][11]

Materials:

-

Cells overexpressing ABCG2 (e.g., transfected HEK293 or NCI-H460/MX20 cells) and parental control cells.[3]

-

A fluorescent ABCG2 substrate (e.g., pheophorbide A or Hoechst 33342).[10][11]

-

This compound (test compound).

-

A known ABCG2 inhibitor as a positive control (e.g., Ko143).[11]

-

Cell culture medium and buffers.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Seed the ABCG2-overexpressing cells and control cells in appropriate culture plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound or the positive control inhibitor for a defined period.

-

Add the fluorescent ABCG2 substrate to the wells and incubate for a further period, allowing for substrate uptake and efflux.

-

Wash the cells with ice-cold buffer to remove extracellular substrate.

-

Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

Calculate the inhibition of ABCG2 activity by comparing the fluorescence in cells treated with this compound to that in untreated and positive control-treated cells. An increase in intracellular fluorescence indicates inhibition of the efflux transporter.

Estrogen Receptor Competitive Binding Assay

To determine the binding affinity of this compound for the estrogen receptor, a competitive binding assay using a radiolabeled estrogen is employed.[12]

Materials:

-

Source of estrogen receptors (e.g., rat uterine cytosol or purified recombinant ERα or ERβ).[12]

-

Radiolabeled estradiol (e.g., [³H]-17β-estradiol).

-

This compound (unlabeled competitor).

-

Unlabeled 17β-estradiol (for standard curve).

-

Assay buffer (e.g., TEDG buffer).[12]

-

Method to separate bound from free radioligand (e.g., dextran-coated charcoal).

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound and unlabeled 17β-estradiol.

-

In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-17β-estradiol, and the various concentrations of the unlabeled competitor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal adsorption, which binds the free radioligand.

-

Centrifuge the tubes and measure the radioactivity in the supernatant (containing the bound radioligand) using a scintillation counter.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of this compound to that of unlabeled 17β-estradiol.

Conclusion

This compound is a synthetic derivative of estradiol with a unique biological profile. Its primary mode of action appears to be the inhibition of the ABCG2 multidrug resistance transporter, a property that warrants further investigation for its potential in cancer therapy. Its estrogenic activity is significantly reduced due to the steric hindrance imposed by the bromine substituents on the A-ring, leading to poor binding to the estrogen receptors. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this compound and related compounds, facilitating further research into its therapeutic potential.

References

- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of estrogenic brominated ethinylestradiol in drinking water: implications for aquatic toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Dibromoestradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,4-dibromoestradiol, a halogenated derivative of the natural estrogen, estradiol (B170435). This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data, offering valuable insights for researchers in medicinal chemistry, endocrinology, and drug development. Halogenated steroids like this compound are crucial tools for studying enzyme inhibition, metabolic pathways, and as intermediates in the synthesis of radiolabeled imaging agents.

Core Synthesis Pathway: Electrophilic Aromatic Bromination

The most prevalent and direct method for the synthesis of this compound is through the electrophilic aromatic substitution of estradiol. The phenolic A-ring of estradiol is activated towards electrophilic attack, allowing for the introduction of bromine atoms at the ortho and para positions (C2 and C4) relative to the hydroxyl group at C3.

A common and effective method involves the direct bromination of estradiol using a suitable brominating agent in an appropriate solvent. One established method utilizes N-bromoacetamide in ethanol (B145695) to achieve a good yield of the desired product. An alternative approach employs a combination of N-chlorosuccinimide (NCS) and a bromide salt such as sodium bromide (NaBr) in ethanol. This mixture generates an electrophilic brominating species in situ. Furthermore, electrochemical methods have been developed, offering a controlled approach to the dibromination of estradiol.

Below is a generalized reaction scheme for the synthesis of this compound from estradiol.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Yields for the Synthesis of this compound

| Brominating Agent | Solvent | Yield (%) | Reference |

| N-Bromoacetamide | Ethanol | 68 | [1] |

| N-Chlorosuccinimide / NaBr | Ethanol | Not specified | [2][3] |

| Electrochemical (Et4NBr) | Not specified | up to 95 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂Br₂O₂ | [4] |

| Molecular Weight | 430.17 g/mol | [4] |

| Melting Point | 219-222 °C | [1] |

Detailed Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on literature reports.

Synthesis of this compound using N-Bromoacetamide

This protocol is adapted from the method described by Woodward, which provides a reliable yield of the desired product.[1]

Materials:

-

Estradiol

-

N-Bromoacetamide (NBA)

-

Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for temperature control)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve estradiol (1.0 eq) in ethanol.

-

Addition of Brominating Agent: To the stirred solution, add N-bromoacetamide (2.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up:

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

-

Characterization:

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure.

-

Determine the yield of the purified this compound.

-

Characterize the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Synthesis of this compound using N-Chlorosuccinimide and Sodium Bromide

This method generates the brominating agent in situ and can also be used for the synthesis of this compound.[2][3]

Materials:

-

Estradiol

-

N-Chlorosuccinimide (NCS)

-

Sodium Bromide (NaBr)

-

Ethanol (EtOH)

-

Preparative High-Performance Liquid Chromatography (HPLC) system and column

Procedure:

-

Reaction Setup: Dissolve estradiol in ethanol at room temperature.

-

Reagent Addition: Add N-chlorosuccinimide and sodium bromide to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction typically yields a mixture of 2-bromoestradiol, 4-bromoestradiol, and this compound.[2]

-

Purification: The brominated products can be separated and purified by preparative high-performance liquid chromatography (HPLC).[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

References

An In-Depth Technical Guide to 2,4-Dibromoestradiol: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dibromoestradiol, a halogenated derivative of estradiol (B170435). It covers the historical context of its discovery, detailed synthesis protocols, and a summary of its known biological activities. This document is intended to serve as a core resource for researchers and professionals in the fields of endocrinology, oncology, and drug development, offering a consolidated repository of quantitative data, experimental methodologies, and an exploration of its potential mechanisms of action.

Discovery and History

The first mention of this compound in the scientific literature appears in the mid-1970s, where it was identified as a byproduct in the synthesis of monobrominated estradiol derivatives. A 1975 study by Zontova, Rzheznikov, and Pivnitsky described an improved method for the synthesis of 2- and 4-bromoestradiols through the bromination of estradiol-17β using 2,4,4,6-tetrabromocyclohexa-2,5-dienone. In this process, this compound was noted as an impurity, suggesting its initial discovery was incidental to the primary research goal.[1] Later, in 1991, a method for the synthesis of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol 3,17-diacetate, a precursor for radiolabeled estradiol, was described, indicating its utility in receptor quantification studies.[2] These early findings laid the groundwork for further investigation into the properties of this and other halogenated steroids.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of estradiol. While various brominating agents can be employed, the procedure outlined below is a representative method.

Experimental Protocol: Synthesis of this compound

Materials:

-

Estradiol

-

N-Bromosuccinimide (NBS) or other suitable brominating agent

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Stirring apparatus

-

Reaction vessel

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Dissolve estradiol in an appropriate anhydrous solvent within a reaction vessel under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a stoichiometric excess of the brominating agent (e.g., 2.2 equivalents of N-Bromosuccinimide) to the stirred solution.

-

Allow the reaction to proceed at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution).

-

Extract the product into an organic solvent and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to isolate this compound.

-

Characterize the final product using analytical techniques such as NMR, mass spectrometry, and melting point analysis.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.

Biological Activity

The introduction of bromine atoms at the C2 and C4 positions of the estradiol steroid ring significantly alters its biological properties. While comprehensive data is still emerging, current research indicates effects on receptor binding, enzyme inhibition, and cytotoxicity.

Estrogen Receptor Binding

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major therapeutic strategy in hormone-dependent breast cancer. The potential of this compound to inhibit aromatase has been investigated, although specific IC50 values are not consistently reported in the literature. The structural modifications induced by dibromination could potentially alter the binding of the steroid to the active site of the aromatase enzyme.

Cytotoxicity

Several studies have investigated the cytotoxic effects of various compounds on different cancer cell lines. While a comprehensive screening of this compound across a wide panel of cell lines is not yet available, the existing data for other synthetic derivatives provide a basis for understanding the potential anti-proliferative effects of such modified steroids.

Table 1: Cytotoxicity of Selected Compounds in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Synthetic Derivative 7h | MDA-MB-231 | 2.4 ± 0.6 | [3] |

| Synthetic Derivative 7e | MDA-MB-231 | 2.5 ± 0.8 | [3] |

| Synthetic Derivative 7e | MCF-7 | 3.1 ± 0.8 | [3] |

| Synthetic Derivative 7g | MCF-7 | 3.3 ± 0.1 | [3] |

| Synthetic Derivative 4l | MCF-7 | 0.2 ± 0 | [3] |

| Synthetic Derivative 4b | MDA-MB-231 | 0.4 ± 0.2 | [3] |

| Synthetic Derivative 4m | MDA-MB-231 | 0.5 ± 0.2 | [3] |

| Holospiniferoside (1) | MCF-7 | 20.6 | [4] |

Note: The data in this table is for various synthetic compounds and natural products, not specifically this compound, and is presented for comparative purposes.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.

Workflow for Competitive Estrogen Receptor Binding Assay

Caption: Workflow of a competitive estrogen receptor binding assay.

Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.

Workflow for Aromatase Inhibition Assay

Caption: Workflow of an in vitro aromatase inhibition assay.

Potential Signaling Pathways

The biological effects of estradiol and its derivatives are primarily mediated through their interaction with estrogen receptors, which can trigger both genomic and non-genomic signaling pathways. A key non-genomic pathway activated by estrogens is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. While direct evidence for this compound's effect on this pathway is limited, its structural similarity to estradiol suggests a potential for similar signaling modulation.

Hypothesized Signaling Pathway of this compound

Caption: Hypothesized signaling pathways for this compound.

Conclusion

This compound represents an intriguing modification of the natural estrogen molecule. Its discovery as a synthetic byproduct has led to some exploration of its biological activities. However, a comprehensive understanding of its pharmacological profile remains incomplete. Further research is warranted to determine its precise binding affinities for estrogen receptor subtypes, its potency as an aromatase inhibitor, and its cytotoxic effects across a broader range of cancer cell lines. Elucidating its impact on key signaling pathways, such as the MAPK/ERK cascade, will be crucial in defining its potential as a therapeutic agent or a research tool. This guide provides a foundational resource to stimulate and support these future investigations.

References

- 1. Synthesis and study of the estrogenic activity of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological Activity of 2,4-Dibromoestradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromoestradiol is a halogenated derivative of the primary female sex hormone, estradiol (B170435). The introduction of bromine atoms at the C2 and C4 positions of the phenolic A ring significantly alters its interaction with the estrogen receptor (ER) and its subsequent biological effects. This technical guide provides a comprehensive overview of the available scientific literature on the biological activity of this compound, with a focus on its estrogenic potential, receptor binding, and the underlying signaling pathways.

Core Finding: Negligible Estrogenic Potential

A critical finding from structure-activity relationship studies of halogenated estrogens is the significant impact of di-substitution on the A-ring. Research on a series of halogenated estrone (B1671321) derivatives has demonstrated that while mono-halogenation at the C4 position can retain some estrogenicity, and C2 substitution generally reduces it, di-substitution at both the C2 and C4 positions leads to a near-complete loss of estrogenic activity. Specifically, it has been reported that 2,4-disubstituted analogs of estrone exert negligible estrogenic potential[1][2]. This suggests that this compound is unlikely to elicit significant estrogenic responses.

Quantitative Data Summary

For comparative purposes, the following table summarizes the type of quantitative data typically generated for estrogenic compounds.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor Subtype | Assay Type | IC50 | Relative Binding Affinity (RBA) (%) | Reference |

| 17β-Estradiol | ERα | Rat Uterine Cytosol | Varies | 100 | [3] |

| This compound | ERα / ERβ | Not Available | Not Available | Negligible (predicted) | [1][2] |

Table 2: In Vitro Estrogenic Activity (MCF-7 Cell Proliferation)

| Compound | Assay | EC50 | Proliferative Effect (PE) | Reference |

| 17β-Estradiol | E-SCREEN | Varies | Varies | [4] |

| This compound | Not Available | Not Available | Negligible (predicted) | [1][2] |

Experimental Protocols

While specific experimental data for this compound is lacking, the following are detailed methodologies for key assays used to characterize the biological activity of estrogenic compounds.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.

Workflow:

Figure 1: Workflow for Estrogen Receptor Competitive Binding Assay.

Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain the cytosol fraction containing the estrogen receptors.

-

Incubation: A constant concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (e.g., this compound).

-

Separation of Bound and Free Radioligand: Unbound ligand is removed, typically by dextran-coated charcoal adsorption.

-

Quantification: The radioactivity of the bound [³H]-E2 is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100.[3][5]

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Workflow:

Figure 2: Workflow for MCF-7 Cell Proliferation Assay (E-SCREEN).

Methodology:

-

Cell Culture and Hormone Deprivation: MCF-7 cells are cultured in a standard medium and then switched to a hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for several days to synchronize the cells and minimize basal proliferation.[4]

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound.

-

Incubation: The cells are incubated for a period of approximately 6 days to allow for cell proliferation.

-

Quantification of Cell Proliferation: Cell number is determined using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal proliferative response (EC50) is calculated. The proliferative effect (PE) is determined by comparing the maximal proliferation induced by the test compound to that of a control (e.g., 17β-estradiol).

Signaling Pathways

Estrogenic compounds typically exert their effects through two main signaling pathways initiated by the estrogen receptor. Although this compound is predicted to have negligible interaction with the ER, understanding these pathways is crucial for interpreting the activity of any estradiol analog.

Classical Genomic Pathway

In this pathway, the estrogen-ER complex acts as a transcription factor.

Figure 3: Classical Genomic Estrogen Signaling Pathway.

Non-Genomic (Membrane-Initiated) Pathway

This pathway involves rapid signaling events initiated at the cell membrane.

Figure 4: Non-Genomic Estrogen Signaling Pathway.

Conclusion

References

- 1. Quantitative structure-activity relationships/comparative molecular field analysis (QSAR/CoMFA) for receptor-binding properties of halogenated estradiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using quantitative structure-activity relationship modeling to quantitatively predict the developmental toxicity of halogenated azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dibromoestradiol and its Interaction with Estrogen Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) and its analogs are subjects of intense research due to their significant roles in various physiological and pathological processes, mediated primarily through their interaction with estrogen receptors (ERα and ERβ). The introduction of halogen atoms into the estradiol scaffold can profoundly alter its chemical properties and biological activity, including its binding affinity for estrogen receptors. This technical guide focuses on 2,4-dibromoestradiol, providing a comprehensive overview of its estrogen receptor binding characteristics. Due to the limited availability of direct quantitative data for this compound, this document presents a detailed analysis of closely related mono-brominated analogs to infer its potential binding profile and discusses the broader context of halogenation on estrogen receptor affinity.

Estrogen Receptor Binding Affinity of Brominated Estradiol Analogs

The relative binding affinity (RBA) of these compounds is typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled estradiol (e.g., [³H]estradiol) from the estrogen receptor is measured. The RBA is calculated relative to estradiol, which is assigned a value of 100%.

Table 1: Relative Binding Affinity (RBA) of Mono-Brominated Estradiol Analogs for the Estrogen Receptor

| Compound | Relative Binding Affinity (RBA, %) vs. Estradiol | Receptor Source | Reference |

| Estradiol | 100 | Lamb Uterine Cytosol | [1] |

| 2-Bromoestradiol | 17 | MCF-7 Breast Cancer Cells | [2] |

| 4-Bromoestradiol | 37 | MCF-7 Breast Cancer Cells | [2] |

Note: The study by Bergmeister and Schwenk (1991) utilized MCF-7 breast cancer cells as the source of the estrogen receptor.[2]

These findings suggest that the introduction of a bromine atom at either the 2- or 4-position of the estradiol A-ring reduces the binding affinity for the estrogen receptor compared to the parent molecule, estradiol. Notably, the 4-bromo derivative retains a higher binding affinity than the 2-bromo derivative. This indicates that the position of halogenation on the phenolic ring is a critical determinant of receptor interaction. The introduction of a second bromine atom at the 2- and 4-positions in this compound is likely to further decrease the binding affinity due to increased steric hindrance and altered electronic properties of the A-ring, which is crucial for receptor binding.

Experimental Protocols: Competitive Binding Assay

The determination of relative binding affinity is a cornerstone of endocrinology and drug discovery. A generalized protocol for a competitive estrogen receptor binding assay is outlined below, based on methodologies described in the cited literature.[1][3][4]

Objective: To determine the relative binding affinity of a test compound (e.g., a brominated estradiol analog) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Estrogen Receptor Source: Typically cytosol prepared from estrogen target tissues such as lamb or rat uteri, or from estrogen receptor-positive cell lines like MCF-7.[1][2]

-

Radioligand: [³H]Estradiol (tritiated estradiol) of high specific activity.

-

Test Compounds: Unlabeled estradiol (for standard curve) and the compounds to be tested (e.g., 2-bromoestradiol, 4-bromoestradiol).

-

Assay Buffer: e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol (B142953) to maintain receptor stability.

-

Separation Agent: Dextran-coated charcoal suspension to separate receptor-bound from unbound radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

Workflow:

Data Analysis:

-

A standard curve is generated by plotting the percentage of [³H]estradiol bound against the concentration of unlabeled estradiol.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined for each test compound from its respective competition curve.

-

The Relative Binding Affinity (RBA) is calculated using the following formula:

RBA (%) = (IC50 of Estradiol / IC50 of Test Compound) x 100

Estrogen Receptor Signaling Pathway

Upon binding to an agonist like estradiol or its analogs, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is the classical genomic signaling pathway. Estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors.

Structure-Activity Relationship and Logical Framework

The binding affinity of estradiol analogs to the estrogen receptor is highly dependent on their structural features. The phenolic A-ring and the 17β-hydroxyl group on the D-ring are critical for high-affinity binding. Modifications to the A-ring, such as the introduction of bulky halogen atoms, can significantly impact this interaction.

The data for mono-brominated estradiols suggest that substitution at the 4-position is better tolerated than at the 2-position.[2] It is hypothesized that di-substitution at both the 2- and 4-positions would lead to a further and more significant reduction in binding affinity due to cumulative steric hindrance and alteration of the electronic environment of the phenolic hydroxyl group, which is a key hydrogen bond donor in the receptor's ligand-binding pocket.

Conclusion

While direct quantitative binding data for this compound remains to be elucidated, analysis of its mono-brominated analogs provides a strong basis for predicting its interaction with estrogen receptors. The available evidence strongly suggests that di-bromination at the 2- and 4-positions of the estradiol A-ring would significantly decrease its binding affinity for both ERα and ERβ compared to estradiol. Further empirical studies employing competitive binding assays are necessary to precisely quantify the binding affinity of this compound and to fully understand its pharmacological profile as a potential modulator of estrogen receptor activity. This understanding is critical for the rational design of novel estrogenic compounds for therapeutic and research applications.

References

- 1. Estrogen receptor based imaging agents. 1. Synthesis and receptor binding affinity of some aromatic and D-ring halogenated estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl and bromo derivatives of estradiol are agonistic ligands for the estrogen receptor of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of 2,4-Dibromoestradiol: An In-Depth Technical Guide

A comprehensive review of existing literature reveals a notable scarcity of in vitro research on 2,4-dibromoestradiol, limiting a detailed understanding of its biological activity and mechanism of action. This guide summarizes the currently available information and highlights significant knowledge gaps.

Introduction

This compound is a halogenated derivative of the primary female sex hormone, estradiol (B170435). While estradiol and its various metabolites and synthetic analogs have been extensively studied for their roles in physiology and pathophysiology, including cancer, this compound remains a largely uncharacterized compound in the scientific literature. This technical guide aims to consolidate the existing in vitro data on this compound for researchers, scientists, and drug development professionals. However, it is important to note at the outset that publicly available data is sparse.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂Br₂O₂ | PubChem |

| Molecular Weight | 430.17 g/mol | PubChem |

| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | PubChem |

Synthesis

In Vitro Cytotoxicity

There is a significant lack of quantitative data regarding the in vitro cytotoxicity of this compound against cancer cell lines. While the parent compound estradiol and other halogenated analogs have been investigated for their effects on cell proliferation, specific IC50 values for this compound are not reported in the literature reviewed.

For context, studies on other estradiol derivatives have shown a range of cytotoxic activities. For example, various synthetic derivatives have been tested against breast cancer cell lines like MCF-7 and MDA-MB-231, and prostate cancer cell lines like PC-3, with IC50 values reported in the micromolar range[2]. However, without direct experimental data, the cytotoxic potential of this compound remains speculative.

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is currently unknown. There are no published studies investigating its specific signaling pathways or its interaction with key cellular targets. Based on its structural similarity to estradiol, several potential mechanisms could be hypothesized, but these remain to be experimentally validated.

Interaction with Estrogen Receptors

The binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) has not been reported. Halogenation of the estradiol molecule can significantly alter its binding affinity and functional activity, ranging from agonistic to antagonistic effects. Without experimental data from competitive binding assays, the endocrine activity of this compound cannot be determined.

Diagram representing the general genomic signaling pathway of estrogen, which could be a potential, yet unconfirmed, pathway for this compound.

Caption: Hypothetical Genomic Estrogen Signaling Pathway for this compound.

Interaction with ABCG2 Transporter

Some databases list this compound as a compound related to the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP - Breast Cancer Resistance Protein). ABCG2 is a membrane protein known to be involved in multidrug resistance in cancer by effluxing various chemotherapeutic agents. It is plausible that this compound could act as a substrate or an inhibitor of ABCG2. However, no experimental studies have been found to confirm or characterize this interaction.

Diagram illustrating the potential interaction of this compound with the ABCG2 transporter, a hypothesized mechanism.

Caption: Hypothetical Interaction with the ABCG2 Transporter.

Experimental Protocols

Due to the lack of specific studies on this compound, detailed experimental protocols for this compound are not available. However, this section provides general methodologies for key in vitro assays that would be essential for its characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis.

Protocol Outline:

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Protocol Outline:

-

Cell Treatment: Treat cells with this compound at relevant concentrations.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Diagram illustrating a general workflow for in vitro analysis of a test compound like this compound.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,4-Dibromoestradiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms onto the aromatic A-ring of the steroid nucleus significantly alters its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols, and an exploration of its known biological interactions and signaling pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical Characteristics

The precise experimental determination of all physicochemical properties of this compound is not extensively documented in publicly available literature. The data presented below is a combination of computed values and data extrapolated from closely related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂Br₂O₂ | [Computed by PubChem][1] |

| Molecular Weight | 430.17 g/mol | [Computed by PubChem][1] |

| Appearance | Predicted to be a solid. | Inferred from related compounds |

| Melting Point | Not experimentally determined. The related compound, 2-Bromoestradiol, has a melting point of 197-199 °C. | Inferred from related compounds |

| Boiling Point | Not determined; likely to decompose at high temperatures. | General property of similar steroids |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. Sparingly soluble in water. | Inferred from related compounds |

| pKa (Phenolic Hydroxyl) | Not experimentally determined. The pKa of the phenolic hydroxyl group in estradiol (B170435) is approximately 10.4. The electron-withdrawing nature of the two bromine atoms is expected to lower the pKa, making it a stronger acid. | Inferred from general chemical principles |

| LogP (Octanol-Water Partition Coefficient) | 5.4 | [Computed by XLogP3][1] |

| Hydrogen Bond Donor Count | 2 | [Computed by Cactvs][1] |

| Hydrogen Bond Acceptor Count | 2 | [Computed by Cactvs][1] |

Experimental Protocols

Synthesis of this compound

General Procedure for Bromination of Estradiol:

This protocol is adapted from the synthesis of 2- and 4-bromoestradiols and may require optimization for the preferential synthesis of the 2,4-dibromo derivative.

Materials:

-

17β-Estradiol

-

N-Bromosuccinimide (NBS) or other suitable brominating agent

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., column chromatography with silica (B1680970) gel)

Methodology:

-

Dissolve 17β-estradiol in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0 °C or lower) to control the reaction rate and selectivity.

-

Slowly add a solution of the brominating agent (e.g., 2 to 2.2 equivalents of NBS) in the same solvent to the estradiol solution with constant stirring.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to consume any excess brominating agent.

-

Extract the product into an organic solvent and wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate this compound from monobrominated and unreacted starting material.

-

Characterize the purified product using spectroscopic methods such as NMR and mass spectrometry.

Diagram of Synthetic Workflow:

References

Theoretical Studies on 2,4-Dibromoestradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2,4-Dibromoestradiol. Given the limited specific theoretical research on this particular molecule, this guide synthesizes methodologies and data from studies on closely related halogenated estrogens and estradiol (B170435) derivatives to present a framework for future in-silico research. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the computational analysis and drug development of estrogenic compounds.

Molecular Properties of this compound

Quantitative data on the computed molecular properties of this compound provide a fundamental basis for any theoretical study. The following table summarizes key descriptors obtained from computational models.[1]

| Property | Value | Computational Method |

| Molecular Formula | C₁₈H₂₂Br₂O₂ | - |

| Molecular Weight | 430.2 g/mol | PubChem 2.1 |

| XLogP3 | 5.4 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Exact Mass | 429.99866 Da | PubChem 2.1 |

| Monoisotopic Mass | 429.99866 Da | PubChem 2.1 |

| Topological Polar Surface Area | 40.5 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 22 | - |

| Formal Charge | 0 | - |

| Complexity | 445 | Cactvs 3.4.8.18 |

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and extension of theoretical studies. The following sections outline representative protocols for key computational techniques applicable to this compound, based on established practices for similar estrogenic compounds.

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies) of this compound.

Protocol:

-

Initial Structure Preparation: The 3D structure of this compound is generated using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

DFT Calculation Setup:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions for accurate description of electron distribution and non-covalent interactions.

-

-

Geometry Optimization: A full geometry optimization is performed in the gas phase or with an implicit solvent model (e.g., PCM) to find the lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also yields thermodynamic properties and predicted IR and Raman spectra.

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output to assess the molecule's electronic reactivity. The HOMO-LUMO gap is calculated as an indicator of chemical stability.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the estrogen receptor (ERα and ERβ).

Protocol:

-

Receptor Preparation:

-

The crystal structure of the target estrogen receptor (e.g., PDB ID: 1A52 for ERα) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM.

-

-

Ligand Preparation:

-

The 3D structure of this compound is prepared as described in the DFT protocol.

-

Partial charges are calculated using a method such as Gasteiger-Hückel.

-

-

Docking Simulation:

-

Software: AutoDock, Glide, or similar docking program.

-

Grid Box Definition: A grid box is defined around the active site of the receptor, typically centered on the co-crystallized ligand.

-

Docking Algorithm: A genetic algorithm or other search algorithm is used to explore possible binding poses of the ligand within the grid box.

-

Scoring Function: A scoring function is used to estimate the binding affinity for each pose.

-

-

Analysis of Results: The resulting poses are clustered and ranked based on their predicted binding energies. The lowest energy pose is typically considered the most likely binding mode. Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues are analyzed.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR and CoMFA are used to correlate the chemical structure of a series of compounds with their biological activity.[2]

Objective: To build a predictive model for the estrogen receptor binding affinity of a series of halogenated estradiol derivatives, including this compound.

Protocol:

-

Dataset Preparation: A dataset of estradiol derivatives with experimentally determined relative binding affinities (RBA) is compiled.[3]

-

Molecular Modeling and Alignment:

-

3D structures of all molecules in the dataset are generated and optimized.

-

The molecules are aligned based on a common scaffold.

-

-

Descriptor Calculation:

-

For QSAR: A variety of 2D and 3D molecular descriptors (e.g., topological, electronic, steric) are calculated.

-

For CoMFA: The aligned molecules are placed in a 3D grid. Steric and electrostatic fields are calculated at each grid point using a probe atom.

-

-

Model Building:

-

Statistical Method: Partial Least Squares (PLS) regression is commonly used to build the model.

-

The dataset is typically divided into a training set and a test set.

-

-

Model Validation:

-

Internal Validation: Cross-validation (e.g., leave-one-out) is performed on the training set to assess the model's robustness.

-

External Validation: The predictive power of the model is evaluated using the test set.

-

-

Interpretation: The resulting QSAR equation or CoMFA contour maps are analyzed to identify the structural features that are important for biological activity.

Visualizations of Theoretical Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the theoretical study of this compound.

Caption: A generalized workflow for the computational study of an estrogenic compound.

Caption: A simplified model of the estrogen receptor signaling pathway.

References

- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships/comparative molecular field analysis (QSAR/CoMFA) for receptor-binding properties of halogenated estradiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of 2,4-Dibromoestradiol

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 2,4-Dibromoestradiol, a halogenated derivative of estradiol (B170435). It details the compound's chemical properties, synthesis, and known biological interactions, with a particular focus on its engagement with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. This document is intended to serve as a foundational resource for researchers investigating its potential applications in drug development and other scientific fields.

Chemical and Physical Data

This compound is a synthetic derivative of the natural estrogen, 17β-estradiol, characterized by the substitution of hydrogen atoms with bromine at the C2 and C4 positions of the phenolic A ring.

| Property | Value | Reference |

| CAS Number | 19590-55-7 | [1] |

| Molecular Formula | C₁₈H₂₂Br₂O₂ | [2] |

| Molecular Weight | 430.17 g/mol | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the direct bromination of estradiol. A common method utilizes 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG) as the brominating agent. This reaction yields a mixture of brominated estradiol derivatives, including the desired this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Estradiol

-

2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)

-

Anhydrous Chloroform (B151607)

-

Anhydrous Tetrahydrofuran (THF)

-

1% Sodium Thiosulfate (B1220275) solution

-

Water

-

Anhydrous Sodium Sulfate (B86663)

-

Ethanol

-

Silica (B1680970) Gel for column chromatography

-

Ethyl Acetate

Procedure:

-

Dissolve estradiol in a mixture of anhydrous chloroform and THF at -10°C.

-

Slowly add a solution of TBCG in anhydrous chloroform and THF to the estradiol solution while maintaining the low temperature and stirring.

-

Allow the reaction to proceed at -10°C for a specified time, followed by warming to room temperature.

-

Quench the reaction by washing the mixture with a 1% sodium thiosulfate solution to remove excess bromine, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude product, a mixture of 2-bromoestradiol, 4-bromoestradiol, and this compound, requires purification.

-

Fractional Crystallization: This technique can be employed to separate the different brominated isomers based on their differential solubilities in a suitable solvent system, such as ethanol.

-

Column Chromatography: For higher purity, the crude mixture can be subjected to silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the this compound from the other isomers. The fractions are monitored by thin-layer chromatography (TLC) to identify and collect the pure compound.

Biological Activity and Signaling Pathways

The primary reported biological interaction of this compound is with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as Breast Cancer Resistance Protein (BCRP). ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance in cancer cells by actively effluxing a wide range of xenobiotics, including many chemotherapeutic agents.

Interaction with ABCG2 Transporter

This compound has been identified as a compound that interacts with the ABCG2 transporter. This interaction can potentially modulate the transporter's activity, thereby affecting the intracellular concentration of other ABCG2 substrates. The precise nature of this interaction, whether as a substrate or an inhibitor, requires further detailed investigation.

Postulated Signaling Pathway: Modulation of Chemotherapeutic Efficacy

Given the role of ABCG2 in drug efflux, a logical consequence of this compound's interaction with this transporter would be the alteration of cancer cell sensitivity to chemotherapy. By potentially inhibiting ABCG2, this compound could increase the intracellular accumulation of anticancer drugs that are substrates of this transporter, leading to enhanced cytotoxicity.

Caption: Postulated mechanism of this compound enhancing chemotherapy.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., a cell line known to overexpress ABCG2)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared in complete culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

ABCG2 Transporter Activity Assay (Hoechst 33342 Efflux Assay)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate of ABCG2.

Materials:

-

Cells overexpressing ABCG2 (and a corresponding parental cell line as a control)

-

Hoechst 33342 dye

-

This compound

-

Known ABCG2 inhibitor (e.g., Ko143) as a positive control

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Harvest and resuspend the cells in an appropriate buffer.

-

Compound Incubation: Pre-incubate the cells with different concentrations of this compound or the positive control inhibitor for a short period.

-

Dye Loading: Add Hoechst 33342 to the cell suspension and incubate to allow for dye uptake.

-

Efflux: Incubate the cells at 37°C to allow for active efflux of the dye.

-

Fluorescence Measurement: Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. Reduced efflux due to ABCG2 inhibition will result in higher intracellular fluorescence.

-

Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of untreated cells and cells treated with the positive control inhibitor.

Caption: Workflow for the Hoechst 33342 efflux assay.

Conclusion

This compound is a compound of interest due to its interaction with the ABCG2 transporter, a key player in multidrug resistance. This guide provides the fundamental chemical data and outlines experimental approaches for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a chemosensitizing agent in cancer therapy. The provided protocols offer a starting point for researchers to investigate the properties and applications of this intriguing molecule.

References

Understanding the Estrogenic Effects of 2,4-Dibromoestradiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estrogen Receptor Signaling Pathway

Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. This signaling cascade ultimately results in a physiological response.

Figure 1: Generalized Estrogen Receptor Signaling Pathway.

Quantitative Data on Related Compounds

Direct quantitative data for this compound is not available in the reviewed literature. However, a study on a structurally related compound, 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether (BBE2M) , provides some insights. Research indicates that BBE2M covalently binds to the cytoplasmic estrogen receptor of the calf uterus.[1] This covalent binding is a notable feature that may lead to persistent estrogenic activity. In vivo studies in ovariectomized rats showed that BBE2M induced glucose-6-phosphate dehydrogenase activity in the uterus, a known estrogenic response, and histological examination revealed classic estrogenic morphology.[1] The activity of BBE2M was found to be more persistent than that of estradiol-17β 3-methyl ether.[1]

Conversely, a study on halogenated estrone (B1671321) derivatives suggests that 2,4-disubstituted analogs exert negligible estrogenic potential. This research also indicates that the estrogenic effect generally decreases with the increasing size of the halogen atom introduced onto the aromatic ring. This suggests that the presence of two bromine atoms could significantly reduce or abolish estrogenic activity.

It is crucial to note that these findings are on related but structurally distinct molecules. Therefore, the actual estrogenic profile of this compound can only be definitively determined through direct experimental evaluation.

| Compound | Receptor Binding | In Vivo Estrogenic Activity | Reference |

| This compound | Data not available | Data not available | |

| 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether (BBE2M) | Covalently binds to estrogen receptor | Induces uterine glucose-6-phosphate dehydrogenase activity; classic estrogenic morphology | [1] |

| 2,4-Dihaloestrone derivatives | - | Negligible estrogenic potential reported |

Experimental Protocols

To ascertain the estrogenic effects of this compound, a series of standardized in vitro and in vivo assays are required. The following sections detail the methodologies for these key experiments.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

References

An In-depth Technical Guide to the Initial Pharmacological Investigation of 2,4-Dibromoestradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial pharmacological investigation of 2,4-Dibromoestradiol, a halogenated derivative of estradiol (B170435). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on its known metabolic profile and outlines detailed experimental protocols for its further pharmacological characterization. Data from related halogenated estrogens are included for comparative context.

Introduction to this compound

This compound is a synthetic derivative of the natural estrogen, 17β-estradiol, with bromine atoms substituted at the 2 and 4 positions of the A-ring. Halogenation of steroids can significantly alter their pharmacological properties, including receptor binding affinity, metabolic stability, and pharmacokinetic profile. The investigation of such analogs is crucial for the development of new therapeutic agents and diagnostic tools.

Pharmacodynamics

The primary pharmacological target of estradiol and its analogs is the estrogen receptor (ER), which has two main subtypes: ERα and ERβ. The interaction of this compound with these receptors is expected to initiate a cascade of signaling events.

Estrogen Receptor Binding Affinity

Table 1: Relative Binding Affinities of Representative Halogenated Estrogens for the Estrogen Receptor

| Compound | Substitution | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| 2-Fluoroestradiol | 2-Fluoro | 64-250 | [1] |

| 4-Fluoroestradiol | 4-Fluoro | 64-250 | [1] |

| 2-Bromoestradiol | 2-Bromo | Considerably lower than fluoro compounds | [1] |

| 4-Bromoestradiol | 4-Bromo | Higher than 2-Bromoestradiol | [1] |

| 16α-Bromoestradiol | 16α-Bromo | Comparable to Estradiol | [1] |

Note: This table provides context using related compounds due to the absence of specific data for this compound.

Functional Activity

The functional consequence of this compound binding to ERs (i.e., whether it acts as an agonist, antagonist, or selective estrogen receptor modulator - SERM) requires characterization through functional assays. Brominated analogs of bisphenol A have demonstrated estrogenic activity in MCF-7 cells, though with lower potency than 17β-estradiol[3]. In a yeast-based estrogen receptor transcription screen, dibrominated 17α-ethinylestradiol was found to be significantly less active than the parent compound[4].

Signaling Pathways

Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways.

-

Genomic Signaling: This classical pathway involves the binding of the estrogen-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription[3][5]. ERs can also indirectly regulate gene expression by interacting with other transcription factors[3].

-

Non-Genomic Signaling: Membrane-associated ERs can rapidly activate intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to various cellular responses[6][7][8][9]. Halogenated estrogens have been shown to be potent activators of these non-genomic pathways[6].

Genomic Estrogen Signaling Pathway.

Non-Genomic Estrogen Signaling Pathway.

Pharmacokinetics and Metabolism

The metabolism of this compound has been studied in rats. The dibromo substitution at the A-ring effectively blocks Phase I biotransformations such as hydroxylation. The primary metabolic pathway involves oxidation to 2,4-dibromoestrone, followed by Phase II conjugation, primarily glucuronidation.

Metabolism of this compound.

Interaction with ABCG2 Transporter

This compound has been noted to be involved with the function of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP)[10]. ABCG2 is an efflux transporter that plays a significant role in drug disposition and multidrug resistance in cancer. It transports a wide range of substrates, including estrogen conjugates like estrone-3-sulfate[11]. Further investigation is required to determine if this compound or its metabolites are substrates or inhibitors of ABCG2.

In Vitro Cytotoxicity

While specific IC50 values for this compound are not publicly available, it is crucial to assess its cytotoxic effects, especially in cancer cell lines.

Table 2: Representative IC50 Values for Related Compounds in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| 2-Methoxyestradiol | MCF-7 | 2.5 | Not Specified | [12] |

| 2-Methoxyestradiol-bis-sulphamate | MCF-7 | 0.4 | Not Specified | [12] |

| 4-Hydroxytamoxifen | MCF-7 | 27 | 96 | [13] |

| 4-Hydroxytamoxifen | MDA-MB-231 | 18 | 96 | [13] |

Note: This table provides context using related compounds due to the absence of specific data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacology of this compound.

Estrogen Receptor Competitive Binding Assay

Workflow for ER Competitive Binding Assay.

Objective: To determine the binding affinity (Ki) of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-17β-estradiol).

Materials:

-

Rat uterine cytosol preparation (source of ER)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound

-

Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail and vials

-

Microcentrifuge tubes

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer and centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the ER[2].

-

Assay Setup: In microcentrifuge tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound[2].

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add an ice-cold suspension of DCC to each tube. The charcoal adsorbs the free radioligand.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant contains the radioligand bound to the ER.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Estrogen-Responsive Reporter Gene Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound by measuring its effect on the transcription of an estrogen-responsive reporter gene.

Materials:

-

A cell line stably transfected with an estrogen-responsive reporter construct (e.g., T47D-KBluc cells containing an ERE-luciferase reporter)[14][15]

-

Cell culture medium and supplements

-

17β-estradiol (positive control agonist)

-